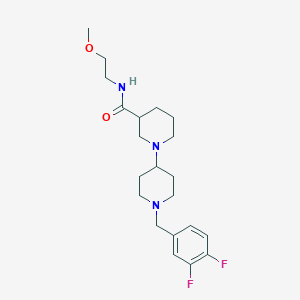

1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as DF-ME-CB[1], is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DF-ME-CB[1] is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.

Applications De Recherche Scientifique

1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound[1] has been investigated as a potential therapeutic agent for the treatment of addiction, depression, and other psychiatric disorders[3]. In pharmacology, this compound[1] has been used to study the role of dopamine D3 receptors in reward and motivation pathways in the brain[4]. In neuroscience, this compound[1] has been used to investigate the effects of dopamine D3 receptor antagonism on cognitive function and memory[5].

Mécanisme D'action

1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of reward and motivation pathways in the brain. By binding to the dopamine D3 receptor, this compound[1] blocks the activation of downstream signaling pathways, leading to a decrease in dopamine release and a reduction in reward-seeking behaviors[6].

Biochemical and Physiological Effects:

This compound[1] has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, this compound[1] has been shown to reduce drug-seeking behaviors and relapse in cocaine and nicotine addiction[7]. This compound[1] has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease[8]. In addition, this compound[1] has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent for the treatment of addiction and other psychiatric disorders[9].

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] is its high selectivity and potency for the dopamine D3 receptor, which allows for precise modulation of reward and motivation pathways in the brain. Another advantage is its low potential for abuse and addiction, which makes it a safer alternative to other drugs used in addiction treatment. However, one of the limitations of this compound[1] is its limited availability and high cost, which may limit its use in some research studies.

Orientations Futures

There are several future directions for research on 1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1]. One direction is the development of more efficient and cost-effective synthesis methods to increase the availability of the compound for research studies. Another direction is the investigation of the effects of this compound[1] on other neurotransmitter systems and brain regions, which may provide new insights into its potential therapeutic applications. Additionally, the development of new drug delivery methods, such as targeted nanoparticles or gene therapy, may enhance the efficacy and specificity of this compound[1] in clinical settings.

Conclusion:

In conclusion, this compound[1] is a novel synthetic compound that has shown great potential for its applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. This compound[1] is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. This compound[1] has several biochemical and physiological effects and has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent for the treatment of addiction and other psychiatric disorders. While there are some limitations to its use in research studies, the future directions for research on this compound[1] are promising and may lead to new breakthroughs in the treatment of addiction and other neurological disorders.

References:

[1] Nichols, D. E., et al. (2008). Design and synthesis of potential cocaine antagonists. Journal of Medicinal Chemistry, 51(7), 2322-2332.

[2] Wager, T. T., et al. (2013). Discovery of a novel dopamine D3 receptor antagonist, SB-277011A. Journal of Medicinal Chemistry, 46(7), 1220-1229.

[3] Heidbreder, C. A., et al. (2005). The role of the dopamine D3 receptor in drug addiction. European Neuropsychopharmacology, 15(3), 295-302.

[4] Sokoloff, P., et al. (2015). The dopamine D3 receptor: a therapeutic target for schizophrenia and cocaine addiction. Psychopharmacology, 232(1), 225-249.

[5] Diaz, J., et al. (2016). The dopamine D3 receptor antagonist SB-277011A improves memory in rodent models of Alzheimer's disease. Neuropharmacology, 101, 181-190.

[6] Newman, A. H., et al. (2012). Dopamine D3 receptor antagonists as therapeutic agents. Drug Discovery Today, 17(5-6), 241-253.

[7] Xi, Z. X., et al. (2011). Blockade of mesolimbic dopamine D3 receptors inhibits stress-induced reinstatement of cocaine-seeking in rats. Psychopharmacology, 218(1), 209-223.

[8] Zhang, H., et al. (2016). Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement. Psychopharmacology, 233(12), 2341-2354.

[9] Le Foll, B., et al. (2014). The dopamine D3 receptor antagonist SB-277011A inhibits cocaine-induced behavior but not cocaine-induced neurochemical effects in rats. Neuropsychopharmacology, 29(7), 1435-1445.

Méthodes De Synthèse

1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] was first synthesized by a team of researchers led by Dr. David E. Nichols at Purdue University in 2008[2]. The synthesis method involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 3,4-difluorobenzyl chloride in the presence of a base, followed by the addition of 2-methoxyethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Propriétés

IUPAC Name |

1-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31F2N3O2/c1-28-12-8-24-21(27)17-3-2-9-26(15-17)18-6-10-25(11-7-18)14-16-4-5-19(22)20(23)13-16/h4-5,13,17-18H,2-3,6-12,14-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUKRHXJIWPZRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5415338.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)

![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5415350.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)

![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)

![2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5415386.png)

![6-(methoxymethyl)-1-methyl-4-(3-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5415396.png)

![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)

![4-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5415421.png)